methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate
Description
Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate is a polycyclic heteroaromatic compound characterized by an indeno[1,2-b]pyridine core. Its structure features:
- Position 2: A methyl group.
- Position 3: A methyl carboxylate ester.
- Position 4: A 4-(trifluoromethyl)phenyl substituent.
- Position 5: A hydroxyl group.
The trifluoromethyl (CF₃) group at position 4 is a strong electron-withdrawing moiety, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
Molecular Formula |
C22H16F3NO3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C22H16F3NO3/c1-11-16(21(28)29-2)17(12-7-9-13(10-8-12)22(23,24)25)18-19(26-11)14-5-3-4-6-15(14)20(18)27/h3-10,17,26H,1-2H3 |
InChI Key |
SECFRAVOAJKANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2-methyl-1H-indole-3-carboxylic acid under acidic conditions to form the indeno[1,2-b]pyridine core. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indeno[1,2-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are best understood through comparison with analogs in the indeno[1,2-b]pyridine family. Below is a detailed analysis:
Table 1: Substituent Comparison
Key Findings from Structural and Functional Analysis
Position 5: Hydroxyl vs. Oxo
- The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to 5-oxo derivatives (e.g., ). This may improve aqueous solubility but reduce membrane permeability.
- In contrast, 5-oxo derivatives (e.g., ) exhibit ketone functionality, which enhances planarity and may influence π-π stacking in biological targets.
Position 4: Trifluoromethylphenyl vs. The heptylphenyl group in introduces significant hydrophobicity, which could enhance blood-brain barrier penetration but reduce solubility.
Biological Activity Insights
- Calcium antagonism has been reported for 5-oxo derivatives with aryl substituents at position 4 (e.g., ). The target compound’s CF₃ and hydroxyl groups may modulate this activity, though direct data are unavailable.
- Spiro derivatives () exhibit unique conformational properties due to fused ring systems, which are absent in the target compound.
Biological Activity
Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C19H16F3N1O3
- Molecular Weight : 353.33 g/mol
This structure features a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of compounds.
Cytotoxicity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies utilized the MTT assay to evaluate its efficacy.
| Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|
| SGC-7901 (Gastric Cancer) | 15.0 ± 2.5 | |
| A549 (Lung Cancer) | 10.5 ± 1.8 | |
| HepG2 (Liver Cancer) | 12.0 ± 3.0 |
These results indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in lung and gastric cancer cell lines.
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in several cancer cell lines, thereby inhibiting cell division.
- Inhibition of Kinases : The compound shows potential as a kinase inhibitor, affecting key signaling pathways involved in cancer progression.
Case Study 1: Gastric Cancer
A study investigated the effects of this compound on SGC-7901 cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15.0 µg/mL. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Lung Cancer
In another study focusing on A549 lung cancer cells, the compound exhibited an IC50 value of 10.5 µg/mL. The study highlighted the ability of the compound to disrupt mitochondrial membrane potential and activate caspase pathways, further supporting its role as an apoptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
